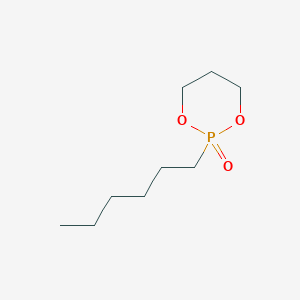

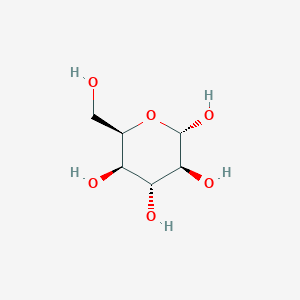

(2S,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

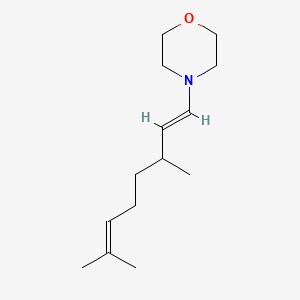

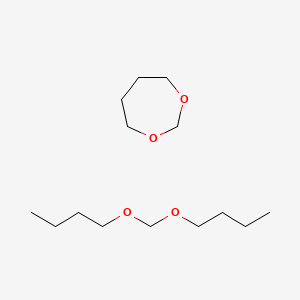

(2S,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, commonly known as D-glucose, is a simple sugar and an important carbohydrate in biology. It is a monosaccharide with six carbon atoms and an aldehyde group, making it an aldohexose. D-glucose is a primary source of energy for living organisms and plays a crucial role in cellular respiration and metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

D-glucose can be synthesized through various methods, including:

Hydrolysis of Starch: Starch, a polysaccharide, can be hydrolyzed using acids or enzymes to produce D-glucose. The reaction typically involves heating starch with hydrochloric acid or using enzymes like amylase and glucoamylase under controlled conditions.

Isomerization of D-fructose: D-fructose can be isomerized to D-glucose using an enzyme called glucose isomerase. This process is commonly used in the production of high-fructose corn syrup.

Industrial Production Methods

Industrially, D-glucose is produced primarily through the enzymatic hydrolysis of starch. The process involves:

Liquefaction: Starch is gelatinized by heating and then partially hydrolyzed using alpha-amylase to produce shorter chains of glucose polymers.

Saccharification: The liquefied starch is further hydrolyzed using glucoamylase to produce D-glucose.

Purification: The resulting glucose solution is purified through filtration, decolorization, and ion-exchange processes to obtain high-purity D-glucose.

Análisis De Reacciones Químicas

Types of Reactions

D-glucose undergoes various chemical reactions, including:

Oxidation: D-glucose can be oxidized to form gluconic acid, glucaric acid, or glucuronic acid, depending on the oxidizing agent and conditions.

Reduction: Reduction of D-glucose using reducing agents like sodium borohydride produces sorbitol, a sugar alcohol.

Substitution: D-glucose can undergo substitution reactions to form derivatives like glucose pentaacetate when reacted with acetic anhydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine water, nitric acid, and enzymes like glucose oxidase.

Reduction: Sodium borohydride or catalytic hydrogenation using a metal catalyst like nickel.

Substitution: Acetic anhydride in the presence of a catalyst like sulfuric acid.

Major Products

Oxidation: Gluconic acid, glucaric acid, glucuronic acid.

Reduction: Sorbitol.

Substitution: Glucose pentaacetate.

Aplicaciones Científicas De Investigación

D-glucose has numerous applications in scientific research, including:

Chemistry: Used as a standard for calibrating instruments and in the synthesis of various organic compounds.

Biology: Essential for studying cellular respiration, metabolism, and energy production in cells.

Medicine: Used in intravenous solutions to provide energy to patients and in diagnostic tests like glucose tolerance tests.

Industry: Employed in the production of biofuels, food additives, and pharmaceuticals.

Mecanismo De Acción

D-glucose exerts its effects primarily through its role in cellular respiration and metabolism. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate ATP. D-glucose also participates in the pentose phosphate pathway, producing NADPH and ribose-5-phosphate for biosynthetic reactions.

Comparación Con Compuestos Similares

Similar Compounds

D-fructose: A ketohexose and an isomer of D-glucose, commonly found in fruits and honey.

D-galactose: An aldohexose similar to D-glucose but with a different arrangement of hydroxyl groups.

Mannose: An aldohexose that differs from D-glucose in the configuration of the hydroxyl group on the second carbon.

Uniqueness

D-glucose is unique due to its central role in energy metabolism and its widespread presence in nature. Unlike D-fructose and D-galactose, D-glucose is the primary energy source for most organisms and is directly involved in critical metabolic pathways.

Propiedades

Número CAS |

7282-82-8 |

|---|---|

Fórmula molecular |

C6H12O6 |

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6+/m1/s1 |

Clave InChI |

WQZGKKKJIJFFOK-RDQKPOQOSA-N |

SMILES isomérico |

C([C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)

![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)